8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

Catalog No.
S699257
CAS No.
123334-12-3
M.F
C10H12BrN5NaO7P
M. Wt
448.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoadenosine 3',5'-cyclic monophosphate sodium...

CAS Number

123334-12-3

Product Name

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate

Molecular Formula

C10H12BrN5NaO7P

Molecular Weight

448.1 g/mol

InChI

InChI=1S/C10H11BrN5O6P.Na.H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);;1H2/q;+1;/p-1/t3-,5-,6-,9-;;/m1../s1

InChI Key

XWDDEXWQQLBWNV-LGVAUZIVSA-M

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].O.[Na+]
  • Increased Stability

    -Br-cAMP is more resistant to degradation by phosphodiesterases, enzymes that break down cAMP [Sigma-Aldrich]. This enhanced stability allows for longer-lasting effects and more accurate measurements in experiments.

  • Cell Permeability

    Similar to cAMP, 8-Br-cAMP can readily enter cells, making it a valuable tool for studying intracellular signaling pathways [Sigma-Aldrich].

Here are some specific research applications of 8-Br-cAMP:

  • Investigating cAMP-dependent signaling

    8-Br-cAMP can be used to activate protein kinase A (PKA), a key enzyme in the cAMP signaling pathway []. This activation allows researchers to study the downstream effects of cAMP signaling on various cellular processes.

  • Studying Cell Growth and Differentiation

    8-Br-cAMP has been shown to inhibit cell growth, decrease proliferation, and induce differentiation in cultured cells []. This makes it a useful tool for investigating the regulation of cell cycle and development.

  • Modulating Gene Expression

    8-Br-cAMP can influence the expression of various genes by activating PKA and other signaling molecules []. Researchers can utilize this property to study the mechanisms of gene regulation in different cell types.

Here are some specific examples of how 8-Br-cAMP has been used in research:

  • Induction of CYP19

    8-Br-cAMP was used as a positive control to study the induction of CYP19, an enzyme involved in estrogen biosynthesis, in H295R human adrenal carcinoma cells [].

  • Effects on Short-circuit Current

    The ability of 8-Br-cAMP to permeate cell membranes has been used to investigate its effect on short-circuit current (Isc) in epithelial tissues [].

  • Potential for Stem Cell Differentiation

    Research has explored the potential of 8-Br-cAMP to induce differentiation in Wharton's jelly-derived mesenchymal stem cells (WJ-MCSs).

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate is a brominated derivative of cyclic adenosine monophosphate (cAMP). This compound is characterized by the presence of a bromine atom at the 8-position of the adenosine ring. It is recognized for its stability and resistance to degradation by cyclic adenosine monophosphate phosphodiesterase, which makes it a long-acting analog of cAMP. The molecular formula for this compound is C10H12BrN5NaO7P, and it has a molecular weight of approximately 408.11 g/mol .

8-Br-cAMP functions as a cell-permeable analog of cAMP. It enters cells and binds to protein kinase A (PKA), a key enzyme in the cAMP signaling pathway []. This binding activates PKA, leading to the phosphorylation of various target proteins, ultimately influencing cellular processes like gene expression, cell growth, and differentiation [].

The primary chemical reaction involving 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate is its activation of cyclic adenosine monophosphate-dependent protein kinase (PKA). Upon binding to PKA, it induces a conformational change that activates the kinase, leading to phosphorylation of target proteins. This reaction is crucial for various signaling pathways within cells, particularly those related to growth and metabolism .

8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate exhibits significant biological activity, primarily as an activator of PKA. This activation plays a vital role in numerous cellular processes, including:

  • Cell Division: The compound promotes cell proliferation and differentiation.
  • Stem Cell Research: It enhances the induction of pluripotent stem cells, indicating its potential in regenerative medicine .
  • Signal Transduction: It modulates various signaling pathways associated with cellular responses to hormones and neurotransmitters .

The synthesis of 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate typically involves the bromination of adenosine followed by cyclization to form the cyclic phosphate. Common methods include:

  • Bromination: Adenosine is treated with brominating agents like N-bromosuccinimide under controlled conditions to introduce the bromine atom.
  • Cyclization: The resulting product undergoes cyclization through phosphorylation using phosphoric acid or its derivatives to yield cyclic monophosphate.
  • Sodium Salt Formation: The final product is converted into its sodium salt form by neutralizing with sodium hydroxide or sodium bicarbonate, followed by crystallization from water to obtain the monohydrate form .

The applications of 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate span various fields, including:

  • Research: Used extensively in biochemical and pharmacological studies to understand cAMP signaling pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in diseases related to cAMP dysregulation.
  • Cell Biology: Employed in studies related to cell growth, differentiation, and apoptosis .

Interaction studies have demonstrated that 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate can influence various cellular responses through its interaction with PKA and other downstream effectors. Research indicates that it can modulate gene expression and protein synthesis in response to hormonal signals. Furthermore, studies have shown that it can enhance the effects of other signaling molecules, thereby amplifying cellular responses .

Several compounds are structurally or functionally similar to 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate. These include:

  • Cyclic Adenosine Monophosphate: The natural form that serves as a second messenger in various signaling pathways.
  • 8-Chloroadenosine 3',5'-cyclic Monophosphate: Another halogenated analog that also acts as a PKA activator but may have different pharmacological properties.
  • 8-Bromoguanosine 3',5'-cyclic Monophosphate: A similar compound that acts on guanylate cyclase pathways.

Comparison Table

Compound NameKey FeaturesUnique Aspects
Cyclic Adenosine MonophosphateNatural second messengerNot brominated; rapidly degraded
8-Chloroadenosine 3',5'-cyclic MonophosphateHalogenated analog; PKA activatorChlorinated instead of brominated
8-Bromoguanosine 3',5'-cyclic MonophosphateActs on guanylate cyclase pathwaysTargets different signaling pathway
8-Bromoadenosine 3',5'-cyclic Monophosphate Sodium Salt MonohydrateLong-acting PKA activator; resistant to degradationUnique stability due to bromination

This comparison highlights the unique properties of 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate concerning its stability and prolonged biological activity compared to its counterparts.

UNII

7K8E6IY5RV

Other CAS

123334-12-3

Dates

Modify: 2023-08-15

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